molecular formula C22H30N4O B11585319 1-[2-(diethylamino)ethyl]-N-(2-ethoxybenzyl)-1H-benzimidazol-2-amine

1-[2-(diethylamino)ethyl]-N-(2-ethoxybenzyl)-1H-benzimidazol-2-amine

Cat. No.: B11585319
M. Wt: 366.5 g/mol
InChI Key: SMFADWOMAXANFN-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-N-(2-ethoxybenzyl)-1H-benzimidazol-2-amine is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 1-[2-(diethylamino)ethyl]-N-(2-ethoxybenzyl)-1H-benzimidazol-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the diethylaminoethyl and ethoxybenzyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-[2-(Diethylamino)ethyl]-N-(2-ethoxybenzyl)-1H-benzimidazol-2-amine can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-N-(2-ethoxybenzyl)-1H-benzimidazol-2-amine has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: This compound is explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-N-(2-ethoxybenzyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(Diethylamino)ethyl]-N-(2-ethoxybenzyl)-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives:

    1H-Benzimidazole: The parent compound with a simpler structure.

    2-Aminobenzimidazole: Similar in structure but with different substituents.

    N-Benzylbenzimidazole: Another derivative with a benzyl group. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H30N4O

Molecular Weight

366.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-N-[(2-ethoxyphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C22H30N4O/c1-4-25(5-2)15-16-26-20-13-9-8-12-19(20)24-22(26)23-17-18-11-7-10-14-21(18)27-6-3/h7-14H,4-6,15-17H2,1-3H3,(H,23,24)

InChI Key

SMFADWOMAXANFN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3OCC

Origin of Product

United States

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